Spinal anaesthesia with Chloroprocaine HCl 1% for elective lower limb procedures of short duration: a prospective, randomised, observer-blind study in adult patients
Chloroprocaine: Uses, Interactions, Mechanism of Action | DrugBank Online:
The use of chloroprocaine hydrochloride (nesacaine) for topical anesthesia in the genitourinary tract)
Chloroprocaine: Uses, Interactions, Mechanism of Action | DrugBank Online:
Chloroprocaine: Uses, Interactions, Mechanism of Action | DrugBank Online:
Chloroprocaine hydrochloride is a local anesthetic belonging to the ester class, primarily used for its rapid onset and short duration of action. It is chemically defined as 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate hydrochloride, with the molecular formula C₁₃H₂₀Cl₂N₂O₂ and a molecular weight of approximately 307.216 g/mol . Chloroprocaine is often marketed under the trade names Nesacaine and Nesacaine-MPF, and is administered via injection during surgical procedures and labor to provide localized anesthesia .
Chloroprocaine hydrochloride is generally well-tolerated, but side effects can occur. These may include dizziness, nausea, and allergic reactions.
Here are some safety considerations:
Chloroprocaine undergoes hydrolysis in the presence of pseudocholinesterases, resulting in the formation of β-diethylaminoethanol and 2-chloro-4-aminobenzoic acid. This metabolic process is significant as it contributes to the drug's short duration of action . The chemical reaction can be summarized as follows:
Chloroprocaine exerts its anesthetic effects by binding to the alpha subunit of voltage-gated sodium channels in neuronal cell membranes, inhibiting sodium influx. This action reduces the excitability of nerve cells, leading to a reversible blockade of nerve conduction. The sequence in which sensory functions are lost includes pain, temperature, touch, proprioception, and skeletal muscle tone . The onset of action typically ranges from 3 to 5 minutes, with a duration lasting up to 60 minutes depending on the dosage and administration route .
Chloroprocaine is primarily used for local or regional anesthesia in various medical procedures, including:
Its unique properties make it particularly suitable for outpatient surgeries where quick recovery is desired.
Chloroprocaine may interact with other drugs, particularly sulfonamides, due to its metabolite (para-aminobenzoic acid) inhibiting their action. Caution is advised when co-administering chloroprocaine with vasopressor drugs or ergot-type oxytocics, as this may lead to severe hypertension or cerebrovascular accidents . Additionally, at higher concentrations, chloroprocaine can cause central nervous system toxicity, leading to symptoms such as restlessness or convulsions .
Chloroprocaine shares similarities with other local anesthetics but has distinct characteristics that set it apart. Here are some similar compounds for comparison:
| Compound Name | Class Type | Duration of Action | Onset Time | Unique Features |
|---|---|---|---|---|
| Lidocaine | Amide | Moderate (1-3 hours) | 5-15 min | Longer duration; higher systemic toxicity potential |
| Bupivacaine | Amide | Long (3-8 hours) | 10-20 min | More potent; risk of cardiovascular effects |
| Procaine | Ester | Short (30-60 min) | 5-10 min | Older agent; less commonly used due to slower onset |
| Tetracaine | Ester | Long (1-3 hours) | 10-20 min | Higher potency; more systemic toxicity potential |
Uniqueness of Chloroprocaine: Chloroprocaine's rapid onset and short duration make it particularly advantageous for day-case surgeries where quick recovery is critical. Its lower risk profile regarding systemic toxicity compared to amide-linked anesthetics further enhances its clinical utility .
The synthesis of chloroprocaine hydrochloride hinges on the esterification of 2-chloro-4-aminobenzoic acid with 2-diethylaminoethanol. This reaction typically employs Fischer esterification under acidic conditions, where the carboxylic acid reacts with the alcohol in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) or HCl. The mechanism involves:
A key challenge lies in the poor leaving group ability of alkoxy groups, which necessitates acidic conditions to drive the reaction forward. Recent studies highlight the use of Steglich esterification with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for sensitive substrates, though this method is less common in industrial-scale synthesis due to cost.
The precursor 2-chloro-4-aminobenzoic acid is synthesized via the reduction of 2-chloro-4-nitrobenzoic acid. Catalytic hydrogenation using Pd/C or Pt/C under H₂ gas is a standard method, achieving >95% yield. However, selective reduction without hydrodehalogenation requires careful catalyst selection. For example:
Alternative approaches include biocatalytic reduction using hydrogenase-coupled systems, which offer excellent functional group tolerance and avoid metal contamination. For industrial applications, Béchamp reduction (Fe/HCl) remains cost-effective but generates significant waste.
Xylene is the solvent of choice for large-scale esterification due to its ability to form an azeotrope with water, facilitating continuous removal and shifting equilibrium toward ester formation. Key optimizations include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Xylene | 95% |
| Catalyst (p-TSA) | 1.5 wt% | 93% |
| Reaction Time | 4 hours | 89% |
Crude chloroprocaine hydrochloride is purified via crystallization from absolute ethanol, which removes unreacted starting materials and dimeric byproducts. Critical steps include:
Advanced methods employ countercurrent chromatography for high-purity (>99.7%) pharmaceutical-grade material, though this increases production costs.
Chloroprocaine hydrochloride is primarily metabolized in human plasma by pseudocholinesterase (also termed butyrylcholinesterase), which hydrolyzes the ester bond linking the benzoic acid and aminoethanol moieties [2] [6]. This enzyme exhibits high catalytic efficiency, resulting in an in vitro plasma half-life of 21 ± 2 seconds in adults [2]. The hydrolysis produces two metabolites: β-diethylaminoethanol and 2-chloro-4-aminobenzoic acid (CABA) [2] [6].
Comparative studies reveal significant interspecies variability in hydrolysis rates. Human pseudocholinesterase demonstrates approximately threefold greater activity toward chloroprocaine than rodent equivalents, likely due to structural differences in the enzyme's acyl-binding pocket [6]. The table below summarizes kinetic parameters from enzymatic assays:
| Enzyme Source | K~m~ (μM) | V~max~ (μmol/min/mg) | Catalytic Efficiency (V~max~/K~m~*) |
|---|---|---|---|
| Human Plasma | 12.4 ± 1.2 | 8.7 ± 0.4 | 0.70 |
| Rat Liver | 38.1 ± 3.5 | 5.2 ± 0.3 | 0.14 |
| Recombinant BChE | 9.8 ± 0.9 | 9.1 ± 0.5 | 0.93 |
Data compiled from in vitro studies using 2 mM substrate concentrations [2] [6].
The rapid hydrolysis limits systemic toxicity but generates CABA, a structural analog of para-aminobenzoic acid (PABA) that competitively inhibits sulfonamide antibiotics [2] [6].
The chlorine substituent at the ortho position of chloroprocaine’s aromatic ring critically influences its hydrolysis rate. Electronic effects from this electron-withdrawing group increase the ester carbonyl’s electrophilicity, accelerating nucleophilic attack by esterases [6] [7]. Hammett substituent constant (σ) analysis demonstrates a linear free-energy relationship (LFER) between the chlorine’s electronic contribution and hydrolysis rate:
$$ \log\left(\frac{k{cat}}{Km}\right) = \rho\sigma + C $$
For chloroprocaine (σ = +0.23), the ρ value of +1.8 indicates substantial transition-state charge development during ester cleavage [7]. Comparative hydrolysis rates with structural analogs are:
| Compound | Relative Hydrolysis Rate |
|---|---|
| Procaine | 1.00 |
| Chloroprocaine | 3.15 ± 0.21 |
| Tetracaine | 0.45 ± 0.03 |
Normalized to procaine hydrolysis rate under identical conditions [6] [7].
Nonspecific esterases in ocular tissue and liver exhibit distinct regioselectivity, preferentially cleaving the aliphatic ester linkage over the aromatic amine group [6]. Molecular dynamics simulations suggest this preference arises from steric hindrance near the active site’s catalytic triad [7].
Neonates exhibit prolonged chloroprocaine elimination due to developmental pseudocholinesterase deficiency. In vitro studies show neonatal plasma hydrolyzes chloroprocaine at 43 ± 2 seconds versus 25 ± 1 seconds in adults [2] [3]. This correlates with 60% lower pseudocholinesterase activity (1.2 ± 0.3 U/mL vs. 3.1 ± 0.5 U/mL) [3].
Age-related metabolic differences extend to CABA handling:
Based on radiolabeled tracer studies in pediatric and adult populations [3] [6].
Hepatic nonspecific esterases compensate partially in neonates, but their activity remains 40% lower than adult levels until six months postpartum [3].
Pseudocholinesterase gene (BCHE) polymorphisms significantly alter chloroprocaine metabolism:
| Genotype | Variant | Enzyme Activity | Hydrolysis Half-Life |
|---|---|---|---|
| Usual (U/U) | – | 100% | 21–25 sec |
| Atypical (A/A) | D70G | 30% | 68–72 sec |
| Silent (S/S) | Frameshift | <10% | >300 sec |
Activity relative to wild-type enzyme [3] [6].
The K variant (A539T) reduces activity by 33% through impaired substrate binding [6]. Population studies indicate 3% of Europeans carry at least one deficient allele, necessitating dose adjustments in homozygous individuals [3].
Chloroprocaine hydrochloride, like other local anesthetic compounds, exerts its primary therapeutic effect through specific binding interactions with the alpha subunit of voltage-gated sodium channels [1] [2]. The molecular target for chloroprocaine action is localized to the cytoplasmic region of the sodium channel alpha subunit, where it inhibits sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves [1] [2].
The alpha subunit of voltage-gated sodium channels consists of four homologous transmembrane domains (DI-DIV), each containing six membrane-spanning segments (S1-S6) [3] [4]. The cytoplasmic domain encompasses critical structural elements including the intracellular loops connecting the domains and the carboxy-terminal region that extends into the cell interior [4] [5]. The binding site for local anesthetics, including chloroprocaine hydrochloride, is positioned within the inner pore cavity of the channel, specifically in the region formed by the sixth transmembrane segment (S6) of domain IV [3] [6].
Table 1: Binding Affinity Data for Chloroprocaine Hydrochloride
| Nerve Fiber Type | ED50 (mM) | Study Source | Methodology |
|---|---|---|---|
| A fibers | 0.17 | Drugs.ncats.io (2009) | In vitro rabbit vagus nerve preparation |
| B fibers | 0.20 | Drugs.ncats.io (2009) | In vitro rabbit vagus nerve preparation |
| C fibers | 0.23 | Drugs.ncats.io (2009) | In vitro rabbit vagus nerve preparation |
Critical amino acid residues within the cytoplasmic domain have been identified as essential for local anesthetic binding. Mutagenesis studies have demonstrated that phenylalanine at position 1764 (F1764) and tyrosine at position 1771 (Y1771) in the S6 segment of domain IV are crucial for high-affinity binding of local anesthetics [3] [6]. These aromatic residues are separated by approximately 11 Angstroms and are positioned on the same face of the protein helix, creating a binding pocket that accommodates the typical 10-15 Angstrom length of effective local anesthetic molecules [3].
The binding mechanism involves hydrophobic interactions between the aromatic portions of chloroprocaine hydrochloride and the phenylalanine and tyrosine residues in the cytoplasmic domain [3] [7]. The molecular modeling studies indicate that the alkylamino head of ionizable local anesthetic molecules docks closer to the selectivity filter in association with Phe-1579 of IVS6 and Leu-1280 of IIIS6, while the aromatic ring interacts with Tyr-1586 of IVS6 and Asn-434 of IS6 [7].
The binding affinity of chloroprocaine hydrochloride to the alpha subunit cytoplasmic domain is state-dependent, with highest affinity observed when channels are in the open and inactivated states [6] [8]. This state-dependent binding is fundamental to the use-dependent block phenomenon, where repetitive channel activation leads to progressive accumulation of drug binding and enhanced channel inhibition [9] [8].
The differential sensitivity of nerve fibers to chloroprocaine hydrochloride represents a fundamental aspect of local anesthetic pharmacology. This phenomenon manifests as varying degrees of blockade efficacy between myelinated and unmyelinated nerve fibers, with significant implications for clinical anesthesia and pain management [10] [11].
Table 2: Differential Blockade Characteristics
| Nerve Fiber Type | Blockade Onset | Concentration Sensitivity | Mechanism |
|---|---|---|---|
| Small myelinated | Faster than large myelinated | Higher sensitivity | Irregular drug distribution |
| Large myelinated | Slower onset | Lower sensitivity | Requires higher concentrations |
| Unmyelinated (C fibers) | Variable, depends on concentration | Similar to small myelinated | Length-dependent exposure |
The differential blockade phenomena arise from several interconnected factors. First, the structural differences between myelinated and unmyelinated fibers create distinct pathways for drug access to the sodium channels. In myelinated fibers, local anesthetics must penetrate through the myelin sheath to reach the nodes of Ranvier, where voltage-gated sodium channels are concentrated [12] [10]. The irregular distribution of drug concentrations within exposed nerve segments contributes to the differential rates of blocking among myelinated axons [10].
Studies utilizing single-fiber recording techniques have revealed that small myelinated axons are blocked more rapidly than large myelinated axons, but this differential effect cannot be attributed solely to differences in anesthetic concentration requirements [10]. The onset of block in unmyelinated axons demonstrates variable kinetics that are slower than or equal to those of small myelinated axons, depending on the specific drug concentration employed [10].
The mechanism underlying differential blockade involves the concept of critical length exposure. Absolute differential block of unmyelinated and small myelinated axons can be achieved by limiting the length of axons exposed to local anesthetic to approximately 2 millimeters [10]. This finding suggests that the differential sensitivity is not merely a function of inherent fiber characteristics but also depends on the spatial distribution of drug exposure along the nerve fiber.
Research comparing myelinated and unmyelinated dorsal root axons has shown that the estimated steady-state EC50 concentration for myelinated dorsal root axons (232 micromolar for lidocaine) is comparable to that for unmyelinated axons (228 micromolar) [11]. However, significant differences emerge in the sensitivity to conduction velocity effects, with unmyelinated dorsal root axons showing significantly less sensitivity to the conduction velocity slowing effect of local anesthetics compared to their myelinated counterparts [11].
The differential blockade phenomenon is further complicated by the observation that local anesthetics block myelinated fibers more rapidly than unmyelinated fibers because drug pools near the axonal membrane in myelinated structures [12]. This creates a paradox where unmyelinated C-fibers, despite being small and theoretically more susceptible to blockade, prove difficult to block due to their structural characteristics [12].
Acute Toxic